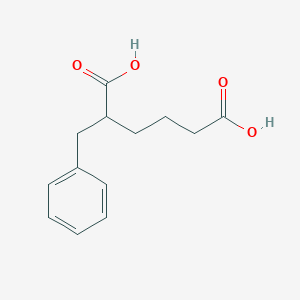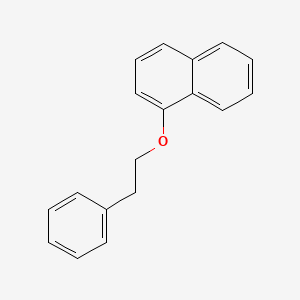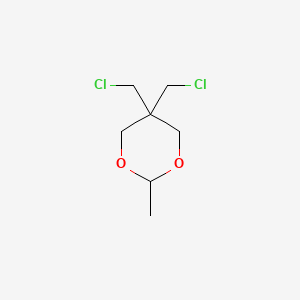
5,5-Bis(chloromethyl)-2-methyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Bis(chloromethyl)-2-methyl-1,3-dioxane: is an organic compound with the molecular formula C7H12Cl2O2 It belongs to the class of dioxanes, which are heterocyclic organic compounds containing a six-membered ring with two oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Bis(chloromethyl)-2-methyl-1,3-dioxane typically involves the reaction of formaldehyde with 2-methyl-1,3-propanediol in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the dioxane ring. The reaction conditions generally include:
Temperature: 60-80°C
Catalyst: Hydrochloric acid
Solvent: Water or an organic solvent like dichloromethane
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions, and efficient removal of by-products to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 5,5-Bis(chloromethyl)-2-methyl-1,3-dioxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding dioxane derivatives with different functional groups.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of substituted dioxanes with various functional groups.
Oxidation: Formation of dioxane derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of dioxane derivatives with reduced functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Used in the study of enzyme mechanisms and interactions.
Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical compounds.
Industry:
Materials Science: Used in the production of polymers and other advanced materials.
Chemical Manufacturing: Employed in the synthesis of specialty chemicals and reagents.
Mecanismo De Acción
The mechanism of action of 5,5-Bis(chloromethyl)-2-methyl-1,3-dioxane involves its ability to undergo various chemical transformations due to the presence of reactive chloromethyl groups. These groups can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds and functional groups. The compound’s reactivity is influenced by the electronic and steric effects of the dioxane ring, which can stabilize or destabilize reaction intermediates.
Comparación Con Compuestos Similares
- 5,5-Bis(chloromethyl)-2,2-dimethyl-1,3-dioxane
- 5,5-Bis(iodomethyl)-2-methyl-1,3-dioxane
- 2,3-Pentamethylene-bis-5,5-bis(chloromethyl)-1,3-dioxane
Comparison:
- Reactivity: 5,5-Bis(chloromethyl)-2-methyl-1,3-dioxane is more reactive than its dimethyl counterpart due to the presence of the methyl group at the 2-position, which can influence the electronic environment of the chloromethyl groups.
- Stability: The presence of different substituents can affect the stability of the compound, with bulkier groups providing steric hindrance and potentially increasing stability.
- Applications: While similar compounds may have overlapping applications, the unique structure of this compound makes it particularly suitable for specific synthetic and industrial applications.
Propiedades
Número CAS |
13727-37-2 |
|---|---|
Fórmula molecular |
C7H12Cl2O2 |
Peso molecular |
199.07 g/mol |
Nombre IUPAC |
5,5-bis(chloromethyl)-2-methyl-1,3-dioxane |
InChI |
InChI=1S/C7H12Cl2O2/c1-6-10-4-7(2-8,3-9)5-11-6/h6H,2-5H2,1H3 |
Clave InChI |
DHZPQCFLSSFSAH-UHFFFAOYSA-N |
SMILES canónico |
CC1OCC(CO1)(CCl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


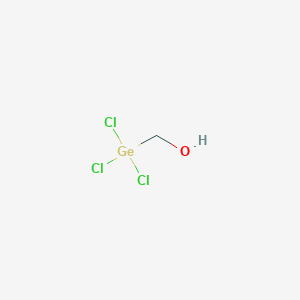
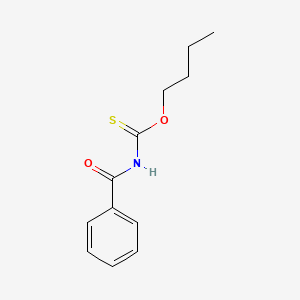
![5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole](/img/structure/B14718920.png)


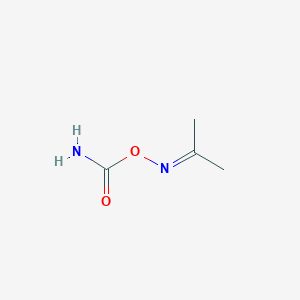
![3-Oxatricyclo[4.3.1.02,4]decane](/img/structure/B14718941.png)
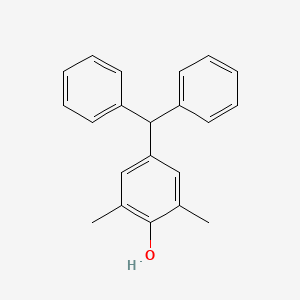
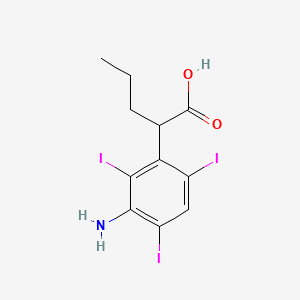
![[4-(4-Acetyloxy-3-methylphenyl)sulfonyl-2-methylphenyl] acetate](/img/structure/B14718961.png)
